1-(Azetidin-3-yl)-4-methylpent-3-en-2-one
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Overview
Description
- The pharmacophore subunit of azetidine is utilized in various natural and synthetic compounds with diverse biological activities .
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: is a four-membered saturated heterocycle containing an azetidine ring (a nitrogen-containing four-membered ring) and an enone functionality.
Preparation Methods
- The synthetic route involves several steps:
- Start with (N-Boc-azetidin-3-ylidene)acetate , obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- Perform an aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
- Obtain Methyl 2-(oxetan-3-ylidene)acetate similarly, followed by reaction with various (N-Boc-cycloaminyl)amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Novel heterocyclic amino acid derivatives can also be synthesized via Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids.
Chemical Reactions Analysis
- Common reagents include NH-heterocycles, boronic acids, and brominated pyrazole–azetidine hybrids.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: undergoes various reactions:
Scientific Research Applications
Chemistry: Building block for novel heterocyclic compounds.
Biology: Potential bioactive agents due to the azetidine pharmacophore.
Mechanism of Action
- The exact mechanism isn’t specified, but it likely interacts with specific molecular targets or pathways due to its structural features.
Comparison with Similar Compounds
- Similar compounds include other azetidines and enones, but none precisely match this structure.
1-(Azetidin-3-yl)-4-methylpent-3-en-2-one: stands out due to its unique combination of azetidine and enone functionalities.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)3-9(11)4-8-5-10-6-8/h3,8,10H,4-6H2,1-2H3 |
InChI Key |
ZRRVTVMGHMWDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC1CNC1)C |
Origin of Product |
United States |
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